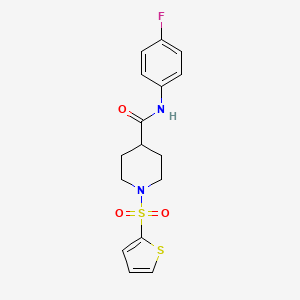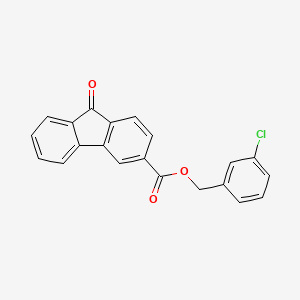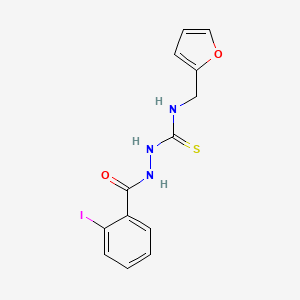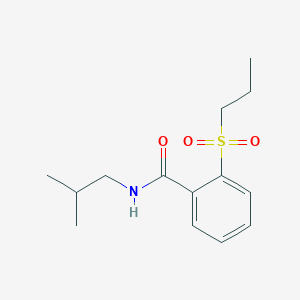![molecular formula C19H15ClINO2 B4549126 3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4549126.png)
3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(4-chlorophenyl)acrylonitrile
Vue d'ensemble
Description
3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(4-chlorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C19H15ClINO2 and its molecular weight is 451.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.98360 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
A study by Kavitha et al. (2006) explored the synthesis and crystal structure of a compound related to 3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(4-chlorophenyl)acrylonitrile. They focused on a dipolarophile used to construct bioactive heterocycles, demonstrating its potential in creating complex molecular structures with applications in scientific research, particularly in the field of bioactive heterocyclic compounds synthesis and crystallography (Kavitha et al., 2006).
Polymerization and Block Copolymers
Gao et al. (2014) discussed the use of π-allylnickel complexes as initiators for polymerization, leading to the production of regioregular poly(3-hexylthiophene) and its block copolymers. This study highlights the role of allyl-containing compounds in polymer chemistry, demonstrating their utility in creating well-defined polymers and copolymers with potential applications in materials science (Gao et al., 2014).
Hydrogen Bonds and Molecular Interactions
Wang et al. (2011) investigated the unclassical hydrogen bonds of C–H⋯N and C–H⋯Cl in the crystal structures of certain acrylonitrile derivatives. Their findings contribute to the understanding of molecular interactions in crystalline materials, which is crucial for the design of new materials with specific properties (Wang et al., 2011).
Cytotoxicity and Pharmacophore Identification
Tarleton et al. (2011) described the synthesis and cytotoxicity of a family of 2-phenylacrylonitriles, leading to the discovery of lead compounds for cancer treatment. Their research emphasizes the importance of structural features in determining biological activity, offering insights into the design of new therapeutic agents (Tarleton et al., 2011).
Phthalonitrile Resins
Han et al. (2019) focused on the synthesis and characterization of low melting phthalonitrile resins containing allyl and/or methoxyl groups. Their work provides valuable information on the synthesis and potential applications of phthalonitrile resins, which are important in high-temperature structural composite matrices (Han et al., 2019).
Propriétés
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClINO2/c1-3-8-24-19-17(21)10-13(11-18(19)23-2)9-15(12-22)14-4-6-16(20)7-5-14/h3-7,9-11H,1,8H2,2H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYJLOAJTCCYPU-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)I)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)I)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-6-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl methanesulfonate](/img/structure/B4549052.png)

![3-{[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4549063.png)
![Ethyl 1-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperidine-4-carboxylate](/img/structure/B4549065.png)
![2-[(4-methylbenzyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4549067.png)
![2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B4549073.png)
![N-[2-(butylcarbamoyl)phenyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B4549079.png)
![ETHYL 3-[({[3,5-DIMETHYL-1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4549087.png)
![5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[4-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4549093.png)



![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4549121.png)
